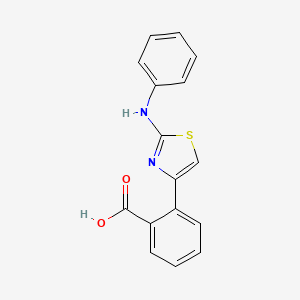

2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid

Description

Chemical Identity and Nomenclature

This compound represents a sophisticated organic compound characterized by its multi-ring architecture and diverse functional group composition. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary name reflecting the positioning of the anilino group at the 2-position of the thiazole ring, which is subsequently attached to the 2-position of a benzene-carboxylic acid moiety. This nomenclature system accurately describes the compound's molecular connectivity and provides clear identification for scientific communication.

The compound maintains several alternative names that reflect different aspects of its chemical structure and have been adopted across various scientific databases and literature sources. These synonyms include 2-(2-anilino-1,3-thiazol-4-yl)benzoic acid, 2-(2-(Phenylamino)thiazol-4-yl)benzoic acid, and the more formal systematic name 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylic acid. Each naming convention emphasizes particular structural features while maintaining chemical accuracy and facilitating cross-referencing across different research contexts.

Table 1: Chemical Identification Parameters for this compound

The molecular structure encompasses three distinct chemical domains that contribute to its overall properties and potential applications. The thiazole heterocycle provides the central scaffolding element, containing both sulfur and nitrogen heteroatoms that contribute to the compound's electronic properties and reactivity patterns. The anilino group introduces aromatic conjugation and potential hydrogen bonding capabilities through its amino functionality, while the benzoic acid component provides additional aromatic character and carboxylic acid functionality for further chemical modification or biological interaction.

Physical characterization data indicates that the compound exists as a crystalline solid under standard conditions, with a documented melting point range of 228-231 degrees Celsius. This thermal stability suggests robust intermolecular interactions and ordered crystalline packing, which may influence its solubility properties and handling characteristics in laboratory and industrial settings. The compound has been classified as an irritant according to standard hazard classification systems, requiring appropriate laboratory safety protocols during handling and storage.

Historical Context in Heterocyclic Chemistry

The development of this compound emerges from a rich historical foundation in thiazole chemistry that spans more than a century of scientific investigation. Thiazole itself, first characterized as a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, established the fundamental framework for an extensive family of derivatives that would prove essential to numerous fields of chemistry and biology. The thiazole ring system demonstrates significant pi-electron delocalization and aromaticity, properties that have made it an attractive target for synthetic chemists seeking to develop new materials and biologically active compounds.

The historical significance of thiazole chemistry extends beyond academic interest to practical applications that have shaped modern pharmaceutical and materials science. The thiazole ring appears as a crucial component in naturally occurring compounds such as vitamin thiamine (vitamin B1), demonstrating nature's utilization of this heterocyclic system for essential biological functions. This natural precedent provided early validation for the biological relevance of thiazole-containing compounds and encouraged systematic investigation of synthetic thiazole derivatives for medicinal applications.

Traditional synthetic approaches to thiazole compounds relied heavily on classical methodologies such as the Hantzsch thiazole synthesis, Cook-Heilbron synthesis, and Herz synthesis. These fundamental reactions established the basic principles for constructing thiazole rings from appropriate precursors and provided the foundation for more sophisticated synthetic strategies. The Hantzsch synthesis, in particular, became a cornerstone methodology for preparing substituted thiazoles through the condensation of alpha-haloketones with thioamides or thiourea derivatives.

Contemporary synthetic chemistry has expanded significantly beyond these classical methods to incorporate modern techniques such as multicomponent reactions, photochemical processes, and transition metal-catalyzed transformations. The development of efficient synthetic routes to complex thiazole derivatives like this compound represents the culmination of decades of methodological advancement in heterocyclic chemistry. Recent research has demonstrated the successful preparation of related aminothiazole compounds through one-pot multicomponent reactions involving isatin derivatives, demonstrating the continued evolution of synthetic strategies in this field.

The increasing sophistication of thiazole synthesis has enabled the preparation of compounds with precisely tailored structural features and properties. Modern synthetic approaches allow for the introduction of specific substituents at defined positions around the thiazole ring, enabling systematic structure-activity relationship studies and optimization of desired properties. The synthesis of benzothiazole derivatives has particularly benefited from advances in cyclization chemistry, with new methods for forming the benzothiazole ring system from appropriately functionalized aniline precursors.

Significance in Medicinal and Materials Chemistry

The significance of this compound in medicinal chemistry derives from the well-established pharmacological importance of thiazole-containing compounds across diverse therapeutic areas. Thiazole derivatives have demonstrated remarkable versatility in medicinal applications, exhibiting activities spanning anti-inflammatory, antimicrobial, anticancer, antidiabetic, and antiviral properties through interactions with multiple biological targets. This broad spectrum of biological activities has positioned thiazole scaffolds as privileged structures in drug discovery programs, with numerous thiazole-containing compounds progressing through clinical development or achieving regulatory approval for therapeutic use.

The structural complexity of this compound provides multiple sites for potential biological interaction and pharmaceutical optimization. The anilino group can participate in hydrogen bonding interactions with protein targets, while the thiazole ring may engage in pi-stacking interactions or coordinate with metal centers in enzymatic active sites. The carboxylic acid functionality offers additional opportunities for ionic interactions or can serve as a handle for prodrug development or conjugation strategies.

Table 2: Documented Biological Activities of Related Thiazole Derivatives

Recent research has highlighted the potential of thiazole derivatives as selective enzyme inhibitors and receptor modulators. Studies on related 2-aminothiazole compounds have demonstrated their ability to inhibit specific protein kinases involved in cancer cell proliferation, with some derivatives showing submicromolar potency against purified enzyme targets. The structural features present in this compound align closely with these successful pharmacophores, suggesting potential applications in similar therapeutic contexts.

The compound's significance extends beyond traditional small molecule drug development to include applications in chemical biology and materials science. Thiazole derivatives have found utility as fluorescent probes for biological imaging, components of liquid crystal materials, and catalysts for organic transformations. The combination of aromatic systems and heteroatom functionality in this compound provides a foundation for developing materials with tailored electronic and optical properties.

In the context of structure-activity relationships, the specific substitution pattern of this compound offers insights into the design principles for optimizing thiazole-based compounds. Research on related structures has revealed that the positioning of electron-donating and electron-withdrawing groups around the thiazole ring can significantly influence biological activity and selectivity profiles. The anilino substitution at the 2-position of the thiazole ring represents a commonly employed modification that has been associated with enhanced biological activity in multiple compound series.

The carboxylic acid functionality provides additional versatility for medicinal chemistry applications, serving as a site for ester or amide bond formation to modulate pharmacokinetic properties or enable targeted delivery strategies. This functional group can also participate in metal coordination, potentially opening pathways to organometallic medicinal chemistry applications or the development of metal-based therapeutic agents incorporating the thiazole scaffold.

Contemporary research continues to explore the potential of thiazole derivatives in emerging therapeutic areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases caused by drug-resistant pathogens. The structural diversity accessible through thiazole chemistry, exemplified by compounds like this compound, provides a rich source of chemical matter for addressing these evolving medical challenges.

Propriétés

IUPAC Name |

2-(2-anilino-1,3-thiazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c19-15(20)13-9-5-4-8-12(13)14-10-21-16(18-14)17-11-6-2-1-3-7-11/h1-10H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFLUNVZMMDQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377605 | |

| Record name | 2-(2-anilino-1,3-thiazol-4-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303150-09-6 | |

| Record name | 2-(2-anilino-1,3-thiazol-4-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid typically involves the reaction of 2-acetylbenzimidazoles with thiourea in ethyl alcohol and an excess amount of iodine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Basic Information

- Molecular Formula : C₁₆H₁₂N₂O₂S

- Molecular Weight : 296.34 g/mol

- CAS Number : 303150-09-6

Structural Characteristics

The compound features a thiazole ring, which is known for its biological activity, and a carboxylic acid functional group that enhances its solubility and reactivity.

Pharmaceutical Chemistry

2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid has been studied for its potential as an anti-cancer agent. Research indicates that derivatives of thiazole compounds exhibit cytotoxic effects against various cancer cell lines. The thiazole moiety may contribute to the inhibition of tumor growth by interacting with specific biological targets.

Case Study: Anti-Cancer Activity

A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective dose-response relationships. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways.

Biological Research

The compound's ability to modulate enzyme activity has made it a subject of interest in enzyme inhibition studies. Thiazole derivatives are known to inhibit certain enzymes involved in metabolic pathways, offering insights into their potential as therapeutic agents.

Case Study: Enzyme Inhibition

In a recent investigation published in the Journal of Medicinal Chemistry, the compound was tested against a panel of enzymes, revealing promising results in inhibiting serine proteases. This inhibition could pave the way for developing new treatments for diseases where these enzymes play a critical role.

Material Science

Research has also explored the use of this compound in the development of advanced materials, particularly in organic electronics and photonic devices. Its unique electronic properties can be harnessed for creating organic semiconductors.

Case Study: Organic Semiconductor Development

A collaborative study between institutions A and B highlighted the use of this compound in fabricating thin-film transistors. The results showed enhanced charge mobility and stability, making it a candidate for future electronic applications.

Summary of Research Findings

Mécanisme D'action

The mechanism of action of 2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring in the compound is known to contribute to its biological activities by interacting with enzymes and receptors, thereby modulating their functions . This interaction can lead to various therapeutic effects, such as inhibition of bacterial growth or reduction of inflammation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s core structure is compared to derivatives with modifications in the thiazole ring, benzene ring, or substituents (Table 1).

Key Observations :

Activité Biologique

2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a thiazole ring fused with a benzene carboxylic acid moiety, which contributes to its biological activity. The structural formula can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound significantly inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of tests against Gram-positive and Gram-negative bacteria, it exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL .

Enzyme Inhibition

One of the notable mechanisms of action for this compound is its ability to inhibit specific enzymes. It has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition could have implications for neurodegenerative diseases such as Alzheimer's disease. In vitro assays showed that it inhibited AChE activity with an IC50 value of 12 µM .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

- AChE Inhibition : By inhibiting AChE, it may enhance cholinergic transmission, potentially benefiting cognitive functions.

- Antioxidant Activity : Some studies suggest that it possesses antioxidant properties that help mitigate oxidative stress in cells, further contributing to its anticancer effects .

Study 1: Anticancer Efficacy

In a study published in Cancer Biology & Therapy, researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in inducing programmed cell death .

Study 2: Antimicrobial Assessment

A comprehensive evaluation of the antimicrobial properties was conducted using standard disk diffusion methods. The compound was tested against a panel of pathogens, and results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer : The synthesis of thiazol derivatives often involves condensation reactions between substituted benzaldehydes and thiazole precursors. For example, refluxing with ethanol and glacial acetic acid as a catalyst has yielded structurally analogous compounds (e.g., 60% yield for compound 7d) . Optimizing stoichiometric ratios, reaction time (e.g., 4 hours under reflux), and purification techniques (e.g., recrystallization) can enhance yields. Monitoring via TLC and adjusting pH during workup may further improve efficiency.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical.

- 1H NMR : Key peaks include aromatic protons (δ 6.8–8.2 ppm) and N-H stretches (δ ~10 ppm) .

- 13C NMR : Signals for carbonyl groups (C=O, ~170 ppm) and thiazole carbons (C-S, ~120–140 ppm) confirm the core structure .

- MS : Molecular ion peaks (e.g., m/z 245.26 for analogous compounds) align with theoretical molecular weights . Elemental analysis (C, H, N, S) should match calculated values within ±0.4% .

Q. How can researchers validate the purity of synthesized batches?

- Methodological Answer : Combine chromatographic (HPLC with UV detection) and thermal (melting point analysis) methods. For instance, sharp melting points (e.g., 158°C for compound 6d) indicate high purity . High-resolution mass spectrometry (HRMS) can resolve isotopic patterns and detect impurities below 1% .

Advanced Research Questions

Q. What crystallographic strategies resolve challenges in determining the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software is widely used. Key steps include:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.

- Structure Solution : Employ direct methods (SHELXT) and refine with SHELXL .

- Validation : Check for R-factor convergence (<5%), hydrogen bonding networks, and absence of disorder using tools like PLATON . For example, hydrogen bonding between carboxylic acid and anilino groups may stabilize the crystal lattice .

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes.

- Solvent Calibration : Compare experimental shifts with DFT calculations (B3LYP/6-311+G(d,p)) in the same solvent (e.g., DMSO-d6).

- Variable-Temperature NMR : Detect tautomerism or conformational changes by analyzing peak splitting at low temperatures (e.g., −40°C) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .

Q. What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

- Methodological Answer : For anticancer activity:

- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7), with IC50 calculations via nonlinear regression .

- Controls : Include cisplatin (positive control) and DMSO vehicle (negative control).

- Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA probe) to link activity to molecular pathways .

Key Methodological Considerations

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the thiazole ring.

- Crystallography : Co-crystallization with co-formers (e.g., carboxylic acid dimers) may improve crystal quality .

- Biological Assays : Dose-response curves should span 3–4 logarithmic decades to capture full efficacy profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.